Isovaleric anhydride

Description

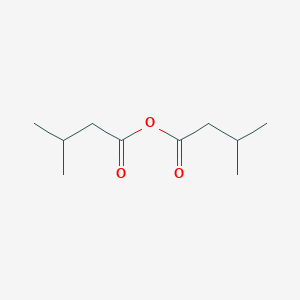

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylbutanoyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-7(2)5-9(11)13-10(12)6-8(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREZLSIGWNCSOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870878 | |

| Record name | 3-Methylbutanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1468-39-9 | |

| Record name | Isovaleric anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1468-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isovaleric anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001468399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-methyl-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylbutanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isovaleric anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOVALERIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6G86855EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isovaleric Anhydride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties of isovaleric anhydride (B1165640), a key reagent in organic synthesis. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering concise data, experimental protocols, and visualizations to support laboratory work and process development.

Core Chemical Properties

Isovaleric anhydride, also known as 3-methylbutanoic anhydride, is a clear, colorless liquid. It is a symmetric anhydride derived from isovaleric acid and is utilized in a variety of chemical transformations, most notably in acylation reactions to introduce the isovaleroyl group into molecules. Its utility is prominent in the synthesis of pharmaceuticals, agrochemicals, and fragrances.

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for quick reference. These values have been compiled from various chemical data sources and safety data sheets.

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₃[1][2] |

| Molecular Weight | 186.25 g/mol [1][2] |

| CAS Number | 1468-39-9[2] |

| Appearance | Clear, colorless liquid |

| Density | 0.932 g/mL at 20 °C |

| Boiling Point | 215 °C (419 °F) at 760 mmHg |

| Melting Point | -55 °C |

| Flash Point | 91 °C (195.8 °F) |

| Refractive Index (n²⁰/D) | 1.417 |

| Solubility | Reacts with water. Soluble in many organic solvents. |

Reactivity and Stability

This compound is a reactive chemical, a characteristic that makes it a useful acylating agent. However, this reactivity also necessitates careful handling and storage.

-

Moisture Sensitivity: The compound is sensitive to moisture and will readily hydrolyze in the presence of water to form two equivalents of isovaleric acid.[3] This reaction is typically uncatalyzed but can be accelerated by acids or bases. Due to this reactivity, it should be stored under anhydrous conditions, for instance, under an inert atmosphere of nitrogen or argon.

-

Acylation Reactions: this compound is an effective reagent for the acylation of alcohols, phenols, and amines to form the corresponding esters and amides. These reactions are fundamental in organic synthesis for the introduction of the isovaleroyl group, which can be a key structural motif in various target molecules. Catalysts such as 4-(dimethylamino)pyridine (DMAP) or Lewis acids like bismuth triflate can be employed to enhance the rate of these reactions, especially with sterically hindered substrates.[4][5][6][7]

-

Incompatibilities: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to vigorous and potentially hazardous reactions.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physical properties and for conducting typical reactions involving this compound. These protocols are based on standard laboratory techniques and may require optimization for specific experimental setups and purity requirements.

Determination of Boiling Point

The boiling point of a liquid is a crucial physical constant for its identification and purity assessment. A common and effective method for determining the boiling point of a small sample is the Thiele tube method.

Apparatus:

-

Thiele tube filled with mineral oil

-

Thermometer (calibrated)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

Stand and clamps

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in the Thiele tube containing mineral oil, with the side arm of the Thiele tube positioned for heating.

-

The side arm of the Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued (B1498344) when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density

The density of a liquid can be determined accurately using a pycnometer or, more simply, by measuring the mass of a known volume.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The clean, dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

The filled pycnometer is placed in a constant temperature water bath (e.g., at 20 °C) for a specified time to allow the liquid to reach thermal equilibrium.

-

The pycnometer is removed from the bath, dried, and weighed again.

-

The mass of the this compound is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a valuable parameter for identification and quality control. An Abbe refractometer is commonly used for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper or pipette

-

Lint-free tissue

-

Standard calibration liquid (e.g., distilled water)

Procedure:

-

The Abbe refractometer is turned on, and the constant temperature circulator is set to the desired temperature (e.g., 20 °C).

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and a lint-free tissue.

-

A drop of the calibration liquid is placed on the prism, and a reading is taken to ensure the instrument is calibrated correctly.

-

The prism is cleaned and dried again.

-

A few drops of this compound are placed on the prism.

-

The prism is closed, and the light source is adjusted to illuminate the field of view.

-

The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read from the scale.

Acylation of an Alcohol

This protocol describes a general procedure for the acylation of a primary or secondary alcohol with this compound, often catalyzed by DMAP.

Materials:

-

Alcohol (e.g., benzyl (B1604629) alcohol)

-

This compound

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

The alcohol (1 equivalent) and DMAP (0.1 equivalents) are dissolved in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

This compound (1.2 equivalents) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The mixture is transferred to a separatory funnel, and the layers are separated.

-

The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude ester product.

-

The product can be further purified by column chromatography if necessary.

Visualizations

Logical Relationships of this compound's Properties

The following diagram illustrates the interconnectedness of the physical properties, reactivity, and applications of this compound.

Caption: Interrelationships of this compound's Properties and Applications.

Experimental Workflow for Acylation of an Alcohol

This diagram outlines the typical laboratory workflow for the acylation of an alcohol using this compound.

Caption: Workflow for the Acylation of an Alcohol with this compound.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | C10H18O3 | CID 73847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [PDF] Hydrolysis of Isobutyric Anhydride: Effect of Partial Miscibility of Reactants on Kinetics | Semantic Scholar [semanticscholar.org]

- 4. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Ester synthesis by acylation [organic-chemistry.org]

An In-Depth Technical Guide to Isovaleric Anhydride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovaleric anhydride (B1165640), a key chemical intermediate, possesses a versatile reactivity profile that makes it a valuable reagent in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical structure, molecular formula, and physicochemical properties. Detailed experimental protocols for its synthesis are presented, alongside an analysis of its characteristic spectroscopic data. Furthermore, this document explores the applications of isovaleric anhydride in drug development, with a focus on its role as an acylating agent.

Chemical Structure and Properties

This compound, also known as 3-methylbutanoic anhydride, is the acid anhydride of isovaleric acid. It is a symmetrical anhydride characterized by the presence of two isovaleroyl groups linked by an oxygen atom.

Molecular Formula: C₁₀H₁₈O₃[1]

Chemical Structure:

Nomenclature and Identifiers:

| Identifier | Value |

| IUPAC Name | 3-methylbutanoyl 3-methylbutanoate |

| Synonyms | Isovaleric acid anhydride, 3-Methylbutyric anhydride, Isopentanoic anhydride |

| CAS Number | 1468-39-9 |

| Molecular Weight | 186.25 g/mol |

Physicochemical Properties:

| Property | Value | Reference |

| Density | 0.932 g/mL at 20 °C | |

| Boiling Point | 215 °C at 760 mmHg | |

| Refractive Index | n20/D 1.417 | |

| Solubility | Soluble in most organic solvents. Reacts with water. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the dehydration of isovaleric acid or by the reaction of an isovaleroyl halide with a salt of isovaleric acid. Below are detailed experimental protocols for common laboratory-scale synthesis methods.

Method 1: From Isovaleric Acid using a Dehydrating Agent

This method involves the direct dehydration of isovaleric acid using a suitable dehydrating agent such as dicyclohexylcarbodiimide (B1669883) (DCC).

Experimental Protocol:

-

Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add a solution of isovaleric acid (20.4 g, 0.2 mol) in 200 mL of anhydrous dichloromethane (B109758).

-

Addition of Dehydrating Agent: While stirring the solution at room temperature, add a solution of dicyclohexylcarbodiimide (DCC) (22.7 g, 0.11 mol) in 100 mL of anhydrous dichloromethane dropwise over a period of 30-40 minutes.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-3 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate successively with 5% aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation to yield the pure product.

Method 2: From Isovaleroyl Chloride and Sodium Isovalerate

This method involves the reaction of isovaleroyl chloride with the sodium salt of isovaleric acid.

Experimental Protocol:

-

Preparation of Sodium Isovalerate: In a 250 mL beaker, dissolve sodium hydroxide (B78521) (4.0 g, 0.1 mol) in 50 mL of water. Slowly add isovaleric acid (10.2 g, 0.1 mol) to the solution with stirring. The resulting solution of sodium isovalerate is then carefully evaporated to dryness to obtain the solid salt.

-

Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, suspend the prepared sodium isovalerate (12.4 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.

-

Addition of Isovaleroyl Chloride: Add isovaleroyl chloride (12.1 g, 0.1 mol) dropwise to the stirred suspension at room temperature.

-

Reaction: After the addition, stir the reaction mixture for 2 hours at room temperature.

-

Work-up: Filter the reaction mixture to remove the sodium chloride precipitate. Wash the filtrate with a small amount of water to remove any unreacted salt.

-

Isolation and Purification: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the ether by distillation. The resulting crude this compound is then purified by vacuum distillation.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

3.1. Infrared (IR) Spectroscopy:

The IR spectrum of this compound exhibits two characteristic strong absorption bands in the carbonyl stretching region, which is a hallmark of acyclic anhydrides.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1818 | Strong | Asymmetric C=O stretch |

| ~1750 | Strong | Symmetric C=O stretch |

| ~1045 | Strong | C-O-C stretch |

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments.

-

A doublet corresponding to the six methyl protons of the isopropyl group.

-

A multiplet for the single proton of the isopropyl group.

-

A doublet for the two methylene (B1212753) protons adjacent to the carbonyl group.

-

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for each carbon atom in the molecule.

-

A signal for the carbonyl carbon.

-

Signals for the carbons of the isobutyl group.

-

3.3. Mass Spectrometry (MS):

In the mass spectrum, this compound will undergo fragmentation upon electron ionization. A key fragmentation pathway for carboxylic acid anhydrides is the cleavage of the C-O bond to form a stable acylium ion.

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 186.25).

-

Major Fragment Ion: A prominent peak corresponding to the isovaleroyl cation ((CH₃)₂CHCH₂CO⁺) at m/z = 85.

Applications in Drug Development

This compound serves as a versatile acylating agent in the synthesis of various pharmaceutical compounds. Its reactivity allows for the introduction of the isovaleroyl group into molecules, which can be a key step in the synthesis of complex APIs.

4.1. Role in the Synthesis of Valsartan (B143634):

Valsartan is an angiotensin II receptor blocker (ARB) used to treat high blood pressure and heart failure. The synthesis of valsartan involves the acylation of the secondary amine in the (S)-2-amino-3-methylbutanoic acid methyl ester intermediate. This compound can be utilized as the acylating agent in this step to introduce the pentanoyl (valeryl) group.

The use of an anhydride for this acylation step is often preferred in industrial synthesis due to its reactivity, ease of handling compared to acyl chlorides, and the formation of the corresponding carboxylic acid as a byproduct, which can be easily removed.

4.2. Other Potential Applications:

The isovaleroyl group is present in various natural products and synthetic compounds with biological activity. Therefore, this compound can be a key building block in the synthesis of:

-

Antiviral agents: As a precursor for the synthesis of isovaleroyl esters, which can act as prodrugs to improve the bioavailability of antiviral compounds.

-

Sedatives and anxiolytics: The isovaleric moiety is found in some compounds with effects on the central nervous system.

-

Flavor and fragrance compounds: Isovaleric esters are known for their fruity aromas and are used in the food and cosmetic industries.

Conclusion

This compound is a fundamental reagent in organic synthesis with significant applications in the pharmaceutical industry. Its well-defined structure and predictable reactivity make it a reliable tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in the creation of novel and existing therapeutic agents. This guide provides a solid foundation for scientists working with this important chemical intermediate.

References

An In-depth Technical Guide to Isovaleric Anhydride (CAS: 1468-39-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isovaleric anhydride (B1165640), a key reagent in organic synthesis. This document details its chemical and physical properties, spectroscopic data, safety and handling protocols, and detailed experimental procedures for its synthesis and key reactions. Furthermore, it explores its relevance in drug development and the biochemical pathways associated with its hydrolysis product, isovaleric acid.

Core Chemical and Physical Properties

Isovaleric anhydride, also known as 3-methylbutanoic anhydride or isopentanoic anhydride, is a clear, colorless liquid.[1] It is classified as a corrosive and combustible material.[2] It is moisture-sensitive and reacts with water.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1468-39-9 | [1][2] |

| Molecular Formula | C₁₀H₁₈O₃ | [1] |

| Molecular Weight | 186.25 g/mol | |

| Density | 0.932 g/mL at 20 °C | |

| Boiling Point | 215 °C / 419 °F | [1] |

| Flash Point | 91 °C / 195.8 °F | [1] |

| Refractive Index | n20/D 1.417 | |

| Synonyms | Isopentanoic anhydride, 3-Methylbutanoic anhydride, 3-Methylbutyric anhydride | [1] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

Table 2: Key Spectroscopic Data for this compound

| Spectrum Type | Key Features | Reference(s) |

| ¹H NMR | Resonances for protons on carbons adjacent to the carbonyl group are expected in the 2.0-3.0 ppm region. | |

| ¹³C NMR | Signals corresponding to the carbonyl carbons and the aliphatic chain. | |

| IR Spectroscopy | Two characteristic C=O stretching bands for an acyclic anhydride, typically around 1818 cm⁻¹ and 1750 cm⁻¹. One or two C-O-C stretching bands are observed in the 1000 to 1300 cm⁻¹ region. | |

| Mass Spectrometry | The mass spectrum may show a peak corresponding to the acylium ion (R-CO⁺) resulting from the cleavage of the C-O-C bond. |

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a laboratory setting.[2]

Table 3: Safety and Hazard Information for this compound

| Hazard Classification | GHS Pictograms | Signal Word | Precautionary Statements |

| Skin Corrosion/Irritation, Category 1C | GHS05 | Danger | Causes severe skin burns and eye damage.[2] |

| Serious Eye Damage/Eye Irritation, Category 1 | |||

| Flammable liquids, Category 4 | Combustible liquid.[2] | ||

| Corrosive to metals | May be corrosive to metals.[2] |

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection. Use a chemical fume hood to avoid inhalation of vapors.[2]

Handling and Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] Store away from heat, sparks, and open flames.[2] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2]

Experimental Protocols

The following protocols are representative methods for the synthesis and reactions of this compound.

Synthesis of this compound

This procedure is based on the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a dehydrating agent, a common method for synthesizing anhydrides from carboxylic acids.

Protocol 1: Synthesis of this compound

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add isovaleric acid (20.4 g, 0.2 mol) and 200 mL of anhydrous dichloromethane (B109758).

-

Reagent Addition: Dissolve dicyclohexylcarbodiimide (DCC) (22.7 g, 0.11 mol) in 50 mL of anhydrous dichloromethane and add it to the dropping funnel.

-

Reaction: Cool the reaction flask to 0 °C in an ice bath. Add the DCC solution dropwise to the stirred isovaleric acid solution over a period of 1 hour.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU. Wash the filtrate with 5% aqueous HCl (2 x 50 mL), followed by saturated aqueous sodium bicarbonate (2 x 50 mL), and finally with brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.

Acylation of Alcohols

This compound is an effective acylating agent for alcohols, forming isovalerate esters.

Protocol 2: Esterification of Benzyl (B1604629) Alcohol with this compound

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzyl alcohol (5.4 g, 0.05 mol), this compound (10.2 g, 0.055 mol), and 50 mL of dichloromethane.

-

Catalyst Addition: Add 4-dimethylaminopyridine (B28879) (DMAP) (0.12 g, 1 mmol) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 6 hours. Monitor the reaction by TLC.

-

Workup: Dilute the reaction mixture with 50 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer with 1M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (2 x 30 mL), and brine (1 x 30 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting benzyl isovalerate by column chromatography on silica (B1680970) gel.

Acylation of Amines

The reaction of this compound with primary or secondary amines yields N-substituted isovaleramides.

Protocol 3: Amidation of Aniline (B41778) with this compound

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve aniline (4.65 g, 0.05 mol) in 50 mL of tetrahydrofuran (B95107) (THF).

-

Reagent Addition: Add this compound (9.3 g, 0.05 mol) to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction: Stir the reaction mixture for 2 hours at room temperature. The reaction is typically rapid.

-

Workup: Remove the THF under reduced pressure. Dissolve the residue in 100 mL of ethyl acetate. Wash the organic solution with 1M HCl (2 x 50 mL) to remove any unreacted aniline, followed by saturated aqueous sodium bicarbonate (2 x 50 mL) to remove isovaleric acid, and finally with brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent to yield N-phenylisovaleramide. The product can be further purified by recrystallization.

Applications in Drug Development

Acid anhydrides are valuable reagents in pharmaceutical synthesis, primarily for the introduction of acyl groups. This compound and its derivatives are used in the synthesis of various biologically active molecules.

Esters of isovaleric acid have shown biological activity and are components of or intermediates in the synthesis of drugs.[1][3] For example, menthyl isovalerate is the main active component of the sedative and spasmolytic medicine "Validolum".[1][3] Ethyl isovalerate is an intermediate in the production of "Corvalolum" and the ethyl ester of α-bromoisovaleric acid, which also possess sedative and spasmolytic properties.[1][3] Furthermore, other isovalerate esters, such as cyclohexyl isovalerate and benzyl isovalerate, have demonstrated bactericidal and antifungal activities.[1]

The use of this compound as an acylating agent allows for the modification of drug molecules to improve their properties, such as solubility, stability, and bioavailability, which is a key strategy in prodrug design.

Visualizations of Workflows and Pathways

Experimental Workflows

Relevant Signaling Pathway: Leucine Catabolism

This compound readily hydrolyzes to isovaleric acid. In a biological context, isovaleric acid is an intermediate in the catabolism of the branched-chain amino acid, leucine. A deficiency in the enzyme isovaleryl-CoA dehydrogenase leads to the metabolic disorder isovaleric acidemia, characterized by an accumulation of isovaleric acid and its derivatives.

References

A Technical Guide to the Physical Properties of Isovaleric Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovaleric anhydride (B1165640), also known as 3-methylbutanoic anhydride, is a key chemical intermediate in organic synthesis. With the chemical formula C10H18O3, this colorless liquid is utilized in the preparation of various esters, amides, and other derivatives, finding applications in the pharmaceutical and fragrance industries. A thorough understanding of its physical properties is paramount for its safe handling, optimal use in reactions, and for the purification of its products. This guide provides an in-depth overview of the core physical characteristics of isovaleric anhydride, complete with experimental protocols for their determination.

Core Physical Properties

The fundamental physical constants of this compound are summarized in the table below. These values are critical for predicting its behavior in various chemical and physical processes.

| Property | Value | Conditions |

| Molecular Formula | C10H18O3 | |

| Molecular Weight | 186.25 g/mol | |

| Density | 0.932 g/mL | at 20 °C[1][2] |

| Boiling Point | 103-104 °C | at 24 mmHg[2][3] |

| 80-85 °C | at 10 Torr[4] | |

| Melting Point | -65 °C | [2][3] |

| Refractive Index (nD) | 1.417 | at 20 °C[1][5] |

Solubility and Reactivity

This compound is sensitive to moisture and reacts with water in a process called hydrolysis to form isovaleric acid. Due to this reactivity, it is considered to have limited solubility in water. However, like its structural analog isobutyric anhydride, it is soluble in common organic solvents.[5] Care must be taken to store this compound under anhydrous conditions to prevent degradation.

Experimental Protocols for Property Determination

Accurate determination of physical properties is essential for chemical characterization. The following sections detail the standard experimental methodologies for measuring the key physical properties of this compound.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and common method for determining the density of this compound is by using a pycnometer or, more simply, a graduated cylinder and a balance.

Methodology:

-

Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder on an analytical balance and record the mass.

-

Volume Measurement: Carefully add a known volume of this compound to the graduated cylinder. Read the volume from the bottom of the meniscus.

-

Mass of Container and Liquid: Reweigh the graduated cylinder containing the this compound and record the combined mass.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (mass of liquid) / (volume of liquid) where the mass of the liquid is the difference between the final and initial masses of the graduated cylinder. For higher precision, this procedure should be repeated multiple times, and the average density calculated.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For small sample volumes, a micro-boiling point determination method is suitable.

Methodology:

-

Sample Preparation: Place a small amount (a few milliliters) of this compound into a small test tube.

-

Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end down.

-

Heating: Heat the test tube gently in a heating block or an oil bath.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady stream of bubbles is observed.

-

Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a fundamental property used to identify and assess the purity of substances. An Abbe refractometer is commonly used for this measurement.

Methodology:

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard sample with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20°C).

-

Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Record Value: Read the refractive index value from the instrument's scale.

References

An In-depth Technical Guide to Isovaleric Anhydride for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of isovaleric anhydride (B1165640), a key chemical intermediate with applications in organic synthesis and pharmaceutical development. The document details its physicochemical properties, outlines established experimental protocols for its synthesis and reactions, and explores its relevance in the context of metabolic pathways and drug discovery. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and biochemical pathways are visualized using diagrams to facilitate understanding. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a detailed and practical understanding of isovaleric anhydride.

Introduction

This compound, also known as 3-methylbutanoic anhydride, is the acid anhydride of isovaleric acid. It serves as a versatile reagent in organic synthesis, primarily as an acylating agent for the introduction of the isovaleryl group into various molecules. This functional group is of interest in the synthesis of pharmaceuticals and other fine chemicals. This guide aims to consolidate the technical information available on this compound, providing a single point of reference for its properties, synthesis, and applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in experimental settings. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 186.25 g/mol | [1][2][3] |

| Molecular Formula | C₁₀H₁₈O₃ | [1][2] |

| CAS Number | 1468-39-9 | [2] |

| Density | 0.932 g/mL at 20 °C | [3] |

| Boiling Point | 103-104 °C at 24 mmHg | |

| Melting Point | -55 °C | |

| Refractive Index | n20/D 1.417 | [3] |

| Linear Formula | [(CH₃)₂CHCH₂CO]₂O | [3] |

| SMILES | CC(C)CC(=O)OC(=O)CC(C)C | [1] |

| InChIKey | FREZLSIGWNCSOQ-UHFFFAOYSA-N | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are crucial for reproducible experimental outcomes. This section provides step-by-step protocols for common procedures.

Synthesis of this compound

Several methods can be employed for the synthesis of this compound from its corresponding carboxylic acid. Below are protocols using common dehydrating agents.

3.1.1. Synthesis using Acetic Anhydride (Anhydride Interchange)

This method involves the reaction of isovaleric acid with acetic anhydride, followed by the removal of the more volatile acetic acid.

-

Materials: Isovaleric acid, Acetic anhydride, distillation apparatus.

-

Procedure:

-

In a round-bottom flask equipped with a distillation head and a condenser, combine a molar excess of acetic anhydride with isovaleric acid.

-

Heat the mixture gently to initiate the reaction. The progress of the reaction can be monitored by observing the distillation of acetic acid.

-

Continue the distillation to remove all the acetic acid formed and any unreacted acetic anhydride.

-

The remaining liquid is crude this compound, which can be further purified by vacuum distillation.

-

3.1.2. Synthesis using Thionyl Chloride

This protocol involves the conversion of isovaleric acid to its acid chloride, which then reacts with a second equivalent of the carboxylate.

-

Materials: Isovaleric acid, Thionyl chloride (SOCl₂), Pyridine (B92270) (optional, as a catalyst and HCl scavenger), inert solvent (e.g., diethyl ether or dichloromethane), rotary evaporator, distillation apparatus.

-

Procedure:

-

In a fume hood, dissolve isovaleric acid in an inert solvent in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap for HCl and SO₂.

-

Slowly add thionyl chloride (approximately 1.2 equivalents) to the solution at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas.[4]

-

After the initial vigorous reaction subsides, gently heat the mixture to reflux for 1-2 hours to ensure complete conversion to isovaleryl chloride.

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

To the crude isovaleryl chloride, add a solution of sodium isovalerate (prepared by neutralizing isovaleric acid with sodium hydroxide) or a second equivalent of isovaleric acid in the presence of a non-nucleophilic base like pyridine.

-

Stir the mixture at room temperature until the reaction is complete (can be monitored by IR spectroscopy by observing the disappearance of the acid chloride peak).

-

Filter the reaction mixture to remove any precipitated salts.

-

The filtrate is then concentrated under reduced pressure, and the resulting crude this compound is purified by vacuum distillation.[5]

-

Acylation of Alcohols and Phenols

This compound is an effective reagent for the acylation of alcohols and phenols to form the corresponding isovalerate esters.

-

Materials: Alcohol or phenol (B47542), this compound, Pyridine or other non-nucleophilic base, inert solvent (e.g., dichloromethane), magnetic stirrer, separation funnel.

-

Procedure:

-

Dissolve the alcohol or phenol in an inert solvent in a round-bottom flask.

-

Add a slight excess (1.1-1.5 equivalents) of this compound to the solution.

-

Add a catalytic or stoichiometric amount of a base such as pyridine to scavenge the isovaleric acid byproduct and catalyze the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, quench the reaction by adding water or a dilute acid solution to hydrolyze any remaining anhydride.

-

Transfer the mixture to a separation funnel and wash sequentially with dilute acid (e.g., 1M HCl) to remove the base, saturated sodium bicarbonate solution to remove isovaleric acid, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

-

The product can be further purified by column chromatography or distillation.

-

Applications in Drug Development and Biochemical Pathways

While this compound itself is primarily a synthetic reagent, its precursor, isovaleric acid, and its derivatives are relevant in both physiological and pathological contexts, offering avenues for drug development.

Role in Isovaleric Acidemia

Isovaleric acidemia is a rare autosomal recessive metabolic disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase.[1][2] This enzyme is crucial for the metabolism of the amino acid leucine (B10760876).[1][2] Its deficiency leads to the accumulation of isovaleryl-CoA and its derivatives, including isovaleric acid, in the body, causing a range of serious health issues.[1][2] Research into this condition involves understanding the biochemical pathway of leucine metabolism and the effects of the accumulated metabolites.

Below is a diagram illustrating the abbreviated metabolic pathway of leucine and the point of disruption in isovaleric acidemia.

Application in Prodrug Synthesis

This compound can be used in the synthesis of prodrugs. A prodrug is an inactive or less active form of a drug that is metabolized into its active form in the body. By acylating a drug molecule containing a hydroxyl or amino group with this compound, its physicochemical properties, such as lipophilicity, can be modified to improve its absorption, distribution, metabolism, and excretion (ADME) profile. The resulting isovalerate ester or amide can then be hydrolyzed in vivo to release the active drug. This strategy has been explored for nonsteroidal anti-inflammatory drugs (NSAIDs) to reduce gastrointestinal irritation.[6][7]

The general workflow for the synthesis of an ester prodrug using this compound is depicted below.

Conclusion

This compound is a valuable reagent in organic synthesis with specific applications in the pharmaceutical industry. This guide has provided a detailed overview of its chemical and physical properties, along with practical experimental protocols for its synthesis and use in acylation reactions. Furthermore, the connection to the metabolic disorder isovaleric acidemia and its utility in prodrug design highlights its relevance in drug development and biomedical research. The information presented herein is intended to serve as a comprehensive resource for scientists and researchers working with this important chemical intermediate.

References

- 1. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isovaleric acidemia: new aspects of genetic and phenotypic heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Khan Academy [khanacademy.org]

- 6. Anhydride Prodrug of Ibuprofen and Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Isovaleric Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of isovaleric anhydride (B1165640) (also known as 3-methylbutanoic anhydride), focusing on its boiling point and density. The information herein is curated for professionals in research and development who require precise data and standardized methodologies for handling and characterizing this chemical compound.

Quantitative Physicochemical Data

The accurate determination of physical constants such as boiling point and density is critical for the purification, identification, and safe handling of chemical reagents. The following table summarizes the key physical properties of isovaleric anhydride.

| Property | Value | Conditions |

| Boiling Point | 103-104 °C | at 24 mmHg |

| ~213 °C | at 760 mmHg (Estimated)* | |

| Density | 0.932 g/mL | at 20 °C[1] |

| Molecular Formula | C₁₀H₁₈O₃ | |

| Molecular Weight | 186.25 g/mol [2] | |

| CAS Number | 1468-39-9 |

*The boiling point at standard atmospheric pressure (760 mmHg) is an estimation derived from the reported value at reduced pressure. Such extrapolations can be performed using a pressure-temperature nomograph, which is based on the Clausius-Clapeyron equation.

Experimental Protocols for Property Determination

The following sections detail standardized laboratory protocols for the experimental determination of boiling point and density for a liquid compound such as this compound.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[3] For small sample volumes, the Thiele tube method is highly effective.

Apparatus:

-

Thiele tube

-

High-temperature liquid paraffin (B1166041) or silicone oil

-

Thermometer (calibrated)

-

Small test tube (e.g., ignition tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or other heat source

-

Stand and clamps

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end protruding above the surface.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire. The base of the test tube should be aligned with the thermometer's bulb.

-

Heating: Clamp the thermometer assembly so that it is suspended in the Thiele tube, ensuring the heat-transfer oil is level with the top of the this compound sample. The thermometer bulb should be positioned centrally within the main body of the Thiele tube.

-

Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Equilibrium: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has surpassed the external pressure.

-

Measurement: Turn off the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube. Record this temperature.

-

Verification: For accuracy, allow the apparatus to cool further, then reheat to obtain a second reading.

Density is the mass per unit volume of a substance.[4] A pycnometer, a flask with a precisely known volume, is used for highly accurate density measurements of liquids.

Apparatus:

-

Pycnometer (e.g., Gay-Lussac or Bingham type)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath

-

Distilled water (for calibration)

-

Acetone or other volatile solvent (for cleaning/drying)

-

This compound sample

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent (e.g., chromic acid solution followed by distilled water and acetone) and ensure it is completely dry.

-

Mass of Empty Pycnometer: Accurately weigh the clean, dry, and empty pycnometer (including its stopper) on the analytical balance. Record this mass as m₁.

-

Calibration with Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Place the pycnometer in the thermostatic water bath set to a specific temperature (e.g., 20.0 °C) until it reaches thermal equilibrium. Carefully add or remove water until the volume is precisely at the pycnometer's calibration mark. Dry the exterior of the pycnometer and weigh it. Record this mass as m₂.

-

Mass of Sample: Empty and thoroughly dry the pycnometer. Fill it with this compound, bring it to the same thermal equilibrium in the water bath (20.0 °C), adjust the volume to the mark, dry the exterior, and weigh it. Record this mass as m₃.

-

Calculation:

-

Mass of water: m_water = m₂ - m₁

-

Volume of pycnometer at 20 °C: V = m_water / ρ_water (where ρ_water is the known density of water at 20 °C, approximately 0.99821 g/mL).

-

Mass of this compound: m_anhydride = m₃ - m₁

-

Density of this compound: ρ_anhydride = m_anhydride / V

-

Visualization of Experimental Workflow

The logical flow for determining the key physical properties of a liquid chemical like this compound is crucial for ensuring reproducible and accurate results. The following diagram illustrates this standard workflow.

Caption: Workflow for the determination of boiling point and density of a liquid chemical.

References

A Technical Guide to the Solubility of Isovaleric Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of isovaleric anhydride (B1165640), a key reagent in pharmaceutical and chemical synthesis. Due to a notable absence of specific quantitative solubility data in published literature, this document provides a comprehensive overview based on fundamental chemical principles and the general behavior of analogous compounds. It offers predicted solubility profiles in various classes of organic solvents. Furthermore, a detailed experimental protocol for determining the solubility of isovaleric anhydride is provided to empower researchers to ascertain precise values for their specific applications. This guide is intended to be a foundational resource for scientists and professionals working with this compound, enabling informed solvent selection and experimental design.

Introduction

This compound (CAS No: 1468-39-9), also known as 3-methylbutanoic anhydride, is a carboxylic anhydride widely utilized in the synthesis of esters, amides, and other organic derivatives. Its reactivity and incorporation into larger molecules are critical in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals. The solubility of this compound in organic solvents is a fundamental physical property that dictates its utility in various applications, influencing reaction kinetics, purification processes, and formulation strategies.

A thorough review of scientific literature and chemical databases reveals a significant gap in specific quantitative data regarding the solubility of this compound in common organic solvents. This guide aims to bridge this gap by providing a qualitative assessment of its expected solubility based on its molecular structure and the principle of "like dissolves like." Additionally, a standardized experimental protocol is detailed to enable researchers to generate empirical solubility data tailored to their specific laboratory conditions.

Predicted Solubility Profile

The solubility of a substance is primarily governed by its polarity and the polarity of the solvent. This compound possesses a molecular structure with both polar and nonpolar characteristics. The anhydride functional group provides a polar region, while the two isobutyl groups contribute to its nonpolar nature. This amphiphilic character suggests that it will be miscible with a wide range of organic solvents.

Based on these principles, the following table summarizes the predicted qualitative solubility of this compound in common classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Heptane, Toluene, Benzene, Diethyl ether | High / Miscible | The nonpolar alkyl chains of this compound will have strong van der Waals interactions with nonpolar solvents, leading to high solubility or complete miscibility. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF) | High / Miscible | These solvents have a moderate to high polarity and can interact with the polar anhydride group, while also being able to solvate the nonpolar alkyl chains. High solubility or miscibility is expected. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble / Miscible | Short-chain alcohols are polar and can form hydrogen bonds. While this compound cannot donate a hydrogen bond, the oxygen atoms in the anhydride group can act as hydrogen bond acceptors. Solubility is expected to be high. However, reaction with the solvent to form an ester and isovaleric acid is possible, especially at elevated temperatures or in the presence of catalysts. |

| Halogenated | Dichloromethane, Chloroform | High / Miscible | These solvents are effective at dissolving compounds with a moderate polarity and are expected to be excellent solvents for this compound. |

| Aqueous | Water | Low / Reactive | This compound has limited solubility in water and will undergo hydrolysis to form isovaleric acid. This reaction is generally slow at room temperature but is accelerated by heat and acidic or basic conditions.[1] |

Note: The predictions in this table are based on chemical principles and are intended as a guide. Empirical determination is recommended for precise quantitative data.

Experimental Protocol for Solubility Determination

The following protocol describes a general and reliable method for determining the solubility or miscibility of a liquid, such as this compound, in an organic solvent at a specific temperature. The "shake-flask" method is a widely accepted technique for achieving equilibrium solubility.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps (B75204) (e.g., 10 mL)

-

Pipettes and pipette tips

-

Temperature-controlled orbital shaker or water bath

-

Syringe filters (if required for analysis)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure

-

Preparation of Solvent: Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to a series of glass vials.

-

Addition of Solute: To each vial, add a known, excess amount of this compound. The volume added should be sufficient to ensure that a separate phase of undissolved this compound is visible after equilibration.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation. This ensures that the solvent becomes saturated with the solute.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature until the two phases (saturated solvent and excess this compound) have clearly separated.

-

Sampling: Carefully extract an aliquot of the clear, saturated solvent phase using a pipette or syringe. If necessary, use a syringe filter to remove any suspended microdroplets of the undissolved anhydride.

-

Quantification: Accurately dilute the aliquot with a known volume of a suitable solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC).

-

Calculation: Calculate the solubility of this compound in the solvent using the determined concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL, mol/L, or as a weight/weight percentage.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific, published quantitative solubility data for this compound in organic solvents is scarce, a qualitative understanding of its solubility can be derived from its molecular structure. It is predicted to be highly soluble or miscible in a wide range of nonpolar and polar aprotic and protic organic solvents, with limited solubility and reactivity in aqueous solutions. For applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a robust methodology for empirical determination. This guide serves as a valuable resource for researchers and professionals by providing both a theoretical framework and a practical approach to understanding and utilizing the solubility characteristics of this compound.

References

An In-depth Technical Guide to Isovaleric Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of isovaleric anhydride (B1165640), including its chemical identity, physical properties, and a summary of its synthesis. The information is presented to support research and development activities where this reagent may be utilized.

Chemical Identity: IUPAC Name and Synonyms

The nomenclature of a chemical compound is critical for accurate identification and literature searching. Isovaleric anhydride is known by several names, with a single official IUPAC designation.

IUPAC Name: The systematic name for this compound as determined by the International Union of Pure and Applied Chemistry (IUPAC) is 3-methylbutanoyl 3-methylbutanoate [][2][3][4].

Synonyms: In literature and commercial listings, this compound is frequently referred to by various synonyms. A comprehensive list is provided below for cross-referencing purposes[2][3][4][5][6][7][8]:

The relationship between the IUPAC name and its common synonyms is illustrated in the diagram below.

Caption: Nomenclature hierarchy for this compound.

Physicochemical Properties

A summary of key quantitative data for this compound is presented in the table below. These properties are essential for experimental design, safety assessments, and process development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₃ | [][2][3][9] |

| Molecular Weight | 186.25 g/mol | [][2][5][9] |

| CAS Number | 1468-39-9 | [][2][9] |

| Appearance | Colorless to clear liquid | [9][10] |

| Density | 0.932 g/mL at 20 °C | [9][10] |

| Boiling Point | 215 °C at 760 mmHg103-104 °C at 24 mmHg | [][9][10] |

| Melting Point | -65 °C | [9][10] |

| Flash Point | 91 °C | [9][10] |

| Refractive Index | n20/D 1.417 | [9][10] |

| InChI Key | FREZLSIGWNCSOQ-UHFFFAOYSA-N | [][2][3] |

| Canonical SMILES | CC(C)CC(=O)OC(=O)CC(C)C | [][2][5] |

Synthesis and Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are typically proprietary or published in specialized chemical synthesis literature. However, the fundamental principles of its formation can be described based on patented industrial methods.

Core Synthesis Pathway: Catalytic Carbonylation

A documented method for producing this compound involves the reaction of isobutylene (B52900) with carbon monoxide and isovaleric acid under high pressure and temperature[11].

-

Reactants :

-

Isobutylene ((CH₃)₂C=CH₂)

-

Isovaleric acid ((CH₃)₂CHCH₂COOH)

-

Carbon Monoxide (CO)

-

-

Catalyst : The process typically employs catalysts containing nickel or cobalt[11].

-

Conditions : The reaction is conducted at elevated temperatures, generally between 200 °C and 350 °C, and under significant pressure, ranging from 150 to 1500 atmospheres[11]. The yield can be optimized by adjusting the pressure, temperature, and concentration of carbon monoxide[11].

General Experimental Workflow

The workflow for this synthesis method can be generalized as follows.

Caption: Generalized workflow for the synthesis of this compound.

This process represents an industrial approach to anhydride synthesis from relatively inexpensive starting materials[11]. This compound is also used as an acylating agent for the synthesis of more complex molecules, such as in the preparation of β-diketones[12]. The acid chloride of isovaleric acid is a common intermediate for producing the anhydride and other derivatives[13].

References

- 2. This compound | C10H18O3 | CID 73847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS RN 1468-39-9 | Fisher Scientific [fishersci.ca]

- 4. This compound 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound, 95% | Fisher Scientific [fishersci.ca]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound = 95.0 GC 1468-39-9 [sigmaaldrich.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. 1468-39-9 | CAS DataBase [m.chemicalbook.com]

- 10. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 11. US2549453A - Anhydride synthesis - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Isovaleric acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safety and Handling of Isovaleric Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for isovaleric anhydride (B1165640) (CAS No. 1468-39-9), a key reagent in various chemical syntheses. Adherence to the following protocols is critical for ensuring a safe laboratory environment and minimizing risks to personnel and property.

Chemical and Physical Properties

Isovaleric anhydride, also known as 3-methylbutanoic anhydride, is a clear, colorless liquid.[1] It is combustible and reacts with water.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₃ | [1][3][4] |

| Molecular Weight | 186.25 g/mol | [3][5][6] |

| Appearance | Clear, Colourless Liquid | [1] |

| Boiling Point | 215 °C / 419 °F | [7] |

| Flash Point | 91 °C / 195.8 °F | [7][8] |

| Density | 0.932 - 0.94 g/mL at 20 °C | [5][7][8] |

| Refractive Index | n20/D 1.417 | [5] |

| Stability | Moisture sensitive. | [1] |

| Reactivity | Reacts with water. Incompatible with strong oxidizing agents, strong acids, and strong bases. | [1][2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. It is crucial to understand its potential health effects to ensure proper handling. The Globally Harmonized System (GHS) classification is summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage. | [2][7] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. | [2][7] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals. | [1][7] |

| Flammable Liquids | 4 | Combustible liquid. | [1][2] |

| Acute Toxicity, Dermal (Potential) | 3 | H311: Toxic in contact with skin. | [3] |

| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation. | [2] |

The following diagram illustrates the relationships between the primary hazards associated with this compound.

Personal Protective Equipment (PPE)

To prevent exposure, the following personal protective equipment must be worn when handling this compound:

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.[7] Standard safety glasses are not sufficient.

-

Hand Protection: Impervious chemical-resistant gloves (e.g., nitrile or butyl rubber) must be worn.[7] Consult the glove manufacturer's specifications for breakthrough times.

-

Skin and Body Protection: A flame-retardant lab coat, buttoned to its full length, along with full-length pants and closed-toe shoes are mandatory.[7] An impervious apron and protective boots may be necessary for larger quantities.

-

Respiratory Protection: All work with this compound should be conducted in a properly functioning chemical fume hood.[1][2] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge (e.g., type ABEK) should be used.[5]

Safe Handling and Storage

-

Handling:

-

Always work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe vapors or mists.[2]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1][7]

-

Ground and bond containers when transferring material to prevent static discharge.

-

Keep away from open flames, hot surfaces, and other sources of ignition.[1][2]

-

Wash hands thoroughly after handling.[7]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[1][2][7]

-

Store under an inert atmosphere (e.g., nitrogen or argon).[2][7]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

-

Protect from moisture.[1]

-

Emergency Procedures

First-Aid Measures

Immediate medical attention is required for all exposures.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7] If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[2]

-

Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water. Never give anything by mouth to an unconscious person.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), dry sand, or alcohol-resistant foam.[1][2] Water mist may be used to cool closed containers.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: The product is a combustible liquid.[1][2] Thermal decomposition can produce irritating gases and vapors, including carbon monoxide and carbon dioxide.[2] Containers may explode when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

The following workflow outlines the steps to be taken in the event of an this compound spill.

Toxicological Information

Experimental Protocols for Safety Assessment

The safety data presented in this guide are determined by standardized experimental protocols. Below are brief descriptions of the methodologies for key safety parameters.

Flash Point Determination

The flash point of this compound (91 °C) is likely determined using a closed-cup method as this is preferred for its higher precision.[1]

-

Methodology (e.g., ASTM D93 Pensky-Martens Closed Cup Tester):

-

A brass test cup is filled with the sample to a specified level.

-

The cup is heated at a slow, constant rate, and the sample is stirred to ensure uniform temperature.

-

An ignition source (a small flame) is periodically directed into the vapor space of the cup.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.

-

Skin Corrosion/Irritation Assessment

This compound is classified as causing severe skin burns (Category 1C).[2][7] This is determined through in vitro or in vivo methods as described in OECD guidelines.

-

Methodology (e.g., OECD Test Guideline 431: In Vitro Skin Corrosion - Reconstructed Human Epidermis Test):

-

A reconstructed human epidermis (RhE) tissue model is used, which mimics the upper layers of human skin.

-

The test chemical is applied topically to the surface of the RhE tissue.

-

After specific exposure times (e.g., 3 minutes and 1 hour), the chemical is removed, and the tissue is rinsed.

-

The viability of the cells within the tissue is measured using a colorimetric assay (e.g., MTT assay).

-

The chemical is classified as corrosive if cell viability falls below certain thresholds at the specified time points.

-

Eye Damage/Irritation Assessment

The classification of serious eye damage (Category 1) is based on the potential for irreversible effects.[2][7]

-

Methodology (e.g., OECD Test Guideline 437: Bovine Corneal Opacity and Permeability Test Method):

-

Corneas are obtained from the eyes of freshly slaughtered cattle.

-

The test chemical is applied to the outer surface of the cornea.

-

After a set exposure time, the chemical is washed off.

-

The cornea is assessed for two key parameters:

-

Opacity: The degree of cloudiness is measured using an opacitometer.

-

Permeability: The amount of a fluorescent dye (sodium fluorescein) that passes through the cornea is measured with a spectrophotometer.

-

-

An "In Vitro Irritancy Score" is calculated based on these measurements to predict the potential for severe eye damage.

-

Corrosivity to Metals

The potential for this compound to be corrosive to metals is determined according to transport regulations.

-

Methodology (e.g., UN Manual of Tests and Criteria, Section 37, Test C.1):

-

Specimens of specific steel and aluminum alloys are exposed to the test substance.

-

The test is conducted at a specified temperature (e.g., 55 °C) for a defined period.

-

The corrosion rate is determined by measuring the mass loss of the metal specimens over time.

-

A substance is considered corrosive if the corrosion rate on either steel or aluminum surfaces exceeds 6.25 mm per year.

-

Disposal Considerations

Waste from this compound is classified as hazardous.[1] All waste materials, including empty containers and contaminated absorbent materials, must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to ensure proper disposal. Do not allow the chemical to enter drains or waterways.

This guide is intended to provide essential safety information for trained laboratory personnel. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. precisionlubrication.com [precisionlubrication.com]

- 2. scimed.co.uk [scimed.co.uk]

- 3. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 4. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. delltech.com [delltech.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Isovaleric Anhydride: A Comprehensive GHS Hazard Profile for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Global Harmonized System (GHS) of Classification and Labelling of Chemicals hazard statements associated with isovaleric anhydride (B1165640). The information is intended to support researchers, scientists, and drug development professionals in the safe handling, risk assessment, and development of protocols involving this compound. This document summarizes key hazard information, presents available data in a structured format, and outlines typical experimental methodologies used in hazard determination.

GHS Hazard Classification

Isovaleric anhydride is classified as a hazardous chemical under the GHS. The following table summarizes its GHS classification, including hazard statements, signal word, and pictograms as compiled from multiple safety data sheets.[1][2][3][4][5][6]

Table 1: GHS Classification for this compound

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement Code(s) | Hazard Statement Description |

| Flammable Liquids |

| Danger | H226 | Flammable liquid and vapour.[5] |

| Combustible Liquids |

| Danger | H227 | Combustible liquid.[1][2] |

| Corrosive to Metals |

| Danger | H290 | May be corrosive to metals.[1][2] |

| Acute Toxicity (Oral) |

| Danger | H302 | Harmful if swallowed.[4][5] |

| Acute Toxicity (Dermal) |

| Danger | H311 | Toxic in contact with skin.[3] |

| Skin Corrosion/Irritation |

| Danger | H314 | Causes severe skin burns and eye damage.[1][2][3][4][5][6] |

| Skin Sensitization |

| Danger | H317 | May cause an allergic skin reaction.[4] |

| Acute Toxicity (Inhalation) |

| Danger | H330 | Fatal if inhaled.[5] |

| Respiratory Sensitization |